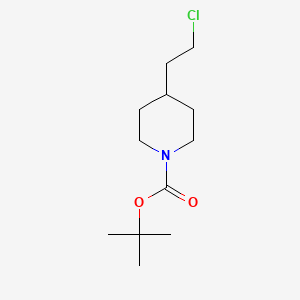

Tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate

CAS No.: 184042-53-3

Cat. No.: VC8250176

Molecular Formula: C12H22ClNO2

Molecular Weight: 247.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 184042-53-3 |

|---|---|

| Molecular Formula | C12H22ClNO2 |

| Molecular Weight | 247.76 g/mol |

| IUPAC Name | tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H22ClNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 |

| Standard InChI Key | FVGGDHCNXMCNIP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCCl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCCl |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate is C12H22ClNO2, with a molecular weight of 247.76 g/mol. The Boc group (tert-butyloxycarbonyl) at the 1-position enhances stability during synthetic reactions, while the 2-chloroethyl side chain introduces electrophilic reactivity, enabling further functionalization . Key structural features include:

-

Piperidine Core: A saturated six-membered ring with one nitrogen atom, conferring basicity and conformational flexibility.

-

Chloroethyl Substituent: A two-carbon chain terminating in a chlorine atom, facilitating nucleophilic substitution reactions.

-

Boc Protection: The tert-butyl group shields the amine, preventing unwanted side reactions during multi-step syntheses .

Comparative analysis with the piperazine analog (C11H21ClN2O2, MW 248.75 g/mol) highlights differences in ring size and nitrogen content, which influence reactivity and solubility .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate typically involves sequential functionalization of the piperidine ring:

-

Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to introduce the Boc group at the 1-position .

-

Chloroethyl Introduction: A chloroethyl group is appended via nucleophilic substitution. For example, reacting Boc-protected 4-hydroxypiperidine with thionyl chloride (SOCl2) yields the corresponding chlorinated derivative .

An alternative pathway involves Reformatsky-type reactions, as demonstrated in the synthesis of structurally related antiarteriosclerotic intermediates. Zinc-mediated coupling of iminium salts with bromoacetate esters, followed by reduction, can yield hydroxyethyl intermediates that are subsequently chlorinated .

Optimization and Scalability

Critical parameters for large-scale production include:

-

Temperature Control: Reactions are conducted at 0–20°C to minimize side reactions .

-

Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and solubility profiles .

-

Workup Procedures: Quenching with aqueous NaOH and filtration through Celite® ensure high purity (>95%) .

Pilot-scale batches (500 L) have achieved yields exceeding 65% by employing slow reagent addition and vigorous stirring .

Physicochemical Properties

Experimental data for tert-butyl 4-(2-chloroethyl)piperidine-1-carboxylate remains sparse, but extrapolation from analogs suggests:

Infrared (IR) spectra would show characteristic Boc C=O stretches at ~1680 cm⁻¹ and C-Cl vibrations near 650 cm⁻¹ .

Applications in Pharmaceutical Chemistry

This compound’s primary utility lies in its role as a building block for drug candidates:

-

Neurological Agents: The piperidine moiety is prevalent in serotonin and dopamine receptor modulators. Chloroethyl groups enable cross-coupling reactions to introduce aryl or heteroaryl fragments .

-

Cardiovascular Therapeutics: Analogous compounds have shown promise in antiarteriosclerotic agents by inhibiting lipid peroxidation .

-

Prodrug Development: The Boc group is enzymatically cleaved in vivo, releasing active amines for targeted drug delivery .

Future Directions

Research gaps include detailed pharmacokinetic studies and catalytic asymmetric syntheses to access enantiopure variants. Advances in flow chemistry could enhance scalability and reduce reaction times .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume